4-METHANESULFONYL-1-(2-METHOXYBENZOYL)PIPERIDINE
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-13-6-4-3-5-12(13)14(16)15-9-7-11(8-10-15)20(2,17)18/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXAFFUDUMEWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-1-(2-methoxybenzoyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through acylation reactions using 2-methoxybenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl or methoxybenzoyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1-(2-methoxybenzoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The methanesulfonyl and methoxybenzoyl groups play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Related Compounds
The provided evidence focuses on iodine-125-(2-piperidinylaminoethyl)4-iodobenzamide (IPAB) and N-(2-diethylaminoethyl)4-iodobenzamide (IDAB), which are structurally distinct from 4-methanesulfonyl-1-(2-methoxybenzoyl)piperidine but share functional similarities in receptor targeting. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Evidence :
- IPAB demonstrated high affinity for sigma-1 receptors (Ki = 6.0 nM) and selective uptake in melanoma xenografts (3.87% ID/g at 1 hr). Tumor-to-background ratios exceeded 90:1 for brain and muscle at 24 hr.
- IDAB , a structural analog of IPAB, showed similar sigma-1 affinity but lacked detailed biodistribution data.
- This compound differs in lacking iodine (critical for imaging applications) and instead incorporates a sulfonyl group, which may enhance metabolic stability or alter receptor interactions.
Mechanistic and Pharmacological Contrasts
- Receptor Specificity: IPAB/IDAB target sigma-1 receptors, which are implicated in melanoma proliferation . The sulfonyl group in this compound may confer affinity for other targets (e.g., kinases or GPCRs), but this remains speculative without direct evidence.
- Imaging vs.
Biological Activity
4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonyl group and a methoxybenzoyl moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
- IUPAC Name : this compound
- CAS Number : 1448056-22-1
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : The methanesulfonyl group enhances binding affinity to target enzymes, potentially modulating pathways involved in pain and inflammation.
- Receptor Interaction : Similar piperidine derivatives have shown activity against serotonin receptors and cannabinoid receptors, suggesting potential applications in treating mood disorders and pain management.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's efficacy against various biological targets. For instance:
- Binding Affinity : Research indicates that the compound exhibits significant binding affinity towards serotonin receptors, which are crucial in regulating mood and anxiety.
- Antimicrobial Activity : The compound has been tested for antimicrobial properties, showing potential effectiveness against certain bacterial strains. For example, similar piperidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 µg/mL against Mycobacterium tuberculosis .
Case Studies
- Tuberculostatic Activity : A study investigating piperidine derivatives highlighted that compounds structurally similar to this compound exhibited promising tuberculostatic activity, with MIC values indicating effectiveness comparable to standard treatments .
- Analgesic Properties : Other derivatives have been evaluated for analgesic effects, suggesting that modifications in the piperidine structure can enhance pain relief without significant side effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperidine Ring : Reaction of piperidine with methanesulfonyl chloride introduces the methanesulfonyl group.
- Acylation Reaction : The introduction of the methoxybenzoyl group is achieved through acylation with 2-methoxybenzoic acid or its derivatives.
These methods ensure high yield and purity of the final product, which can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Structure | Potential analgesic and antimicrobial | TBD |
| Piperidinothiosemicarbazones | Structure | Strong tuberculostatic activity | 0.5 - 4 |
| Quinoline-piperidine analogues | Structure | Moderate antiplasmodium activity | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
